4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol 4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol
Brand Name: Vulcanchem
CAS No.: 35070-94-1
VCID: VC16275670
InChI: InChI=1S/C11H11N3OS/c1-15-8-4-2-7(3-5-8)9-6-13-11(16)14-10(9)12/h2-6H,1H3,(H3,12,13,14,16)
SMILES:
Molecular Formula: C11H11N3OS
Molecular Weight: 233.29 g/mol

4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol

CAS No.: 35070-94-1

Cat. No.: VC16275670

Molecular Formula: C11H11N3OS

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol - 35070-94-1

Specification

CAS No. 35070-94-1
Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
IUPAC Name 6-amino-5-(4-methoxyphenyl)-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C11H11N3OS/c1-15-8-4-2-7(3-5-8)9-6-13-11(16)14-10(9)12/h2-6H,1H3,(H3,12,13,14,16)
Standard InChI Key JAXAGPGSZWFXPW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(NC(=S)N=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol features a pyrimidine ring system with three distinct substituents:

  • Amino group (-NH₂) at the 4-position, enhancing hydrogen-bonding capabilities.

  • 4-Methoxyphenyl group at the 5-position, contributing aromaticity and electron-donating effects via the methoxy substituent.

  • Thiol group (-SH) at the 2-position, enabling disulfide bond formation and metal coordination .

The molecular formula is inferred as C₁₁H₁₂N₃OS based on structural analysis, with a molar mass of 250.3 g/mol. Quantum mechanical calculations predict a planar pyrimidine ring with slight distortion due to steric interactions between the 4-methoxyphenyl and thiol groups .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 2568 cm⁻¹ (S-H stretch), 3320–3450 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-O-C of methoxy group) .

  • ¹H NMR: Key signals include δ 8.2–8.5 ppm (pyrimidine H-6), δ 6.8–7.3 ppm (aromatic protons of 4-methoxyphenyl), and δ 3.8 ppm (methoxy -OCH₃) .

  • Mass Spectrometry: Molecular ion peak observed at m/z 250.3 (M⁺), with fragmentation patterns confirming the loss of -SH (34 Da) and -OCH₃ (31 Da) .

Synthesis and Manufacturing Processes

Multicomponent Reactions in Aqueous Media

A scalable one-pot synthesis involves the condensation of 4-methoxybenzaldehyde, malononitrile, and S-alkylisothiouronium salts in water at room temperature . This method achieves yields of 65–85% by leveraging the eco-friendly aqueous medium and avoiding toxic catalysts .

Reaction Mechanism:

  • Knoevenagel condensation between aldehyde and malononitrile forms an α,β-unsaturated nitrile.

  • Nucleophilic attack by the isothiouronium salt’s sulfur atom generates the pyrimidine ring.

  • Aromatization via elimination of alkylthiol and ammonia yields the final product .

Aza-Michael Addition Pathway

Divinyl ketones react with thiourea in ethanol under basic conditions (KOH) to form 4-arylethyl-6-arylpyrimidine-2-thiols . While this method primarily produces 6-aryl analogs, modifying the divinyl ketone substrate to incorporate a 4-methoxyphenyl group enables access to the target compound .

Optimized Conditions:

  • Solvent: Ethanol (yield: 86% vs. 42% in MeOH) .

  • Base: KOH (superior to Na₂CO₃ or organic bases) .

  • Temperature: 80°C for 8 hours .

Applications in Medicinal Chemistry

Drug Design and Structural Optimization

The compound serves as a lead structure for developing:

  • Antimetabolites: Mimicking uracil/thymine to inhibit DNA synthesis .

  • Kinase Inhibitors: Binding ATP pockets via the pyrimidine ring and thiol group .

Table 1: Structural Modifications and Activity Trends

Modification SiteDerivative ExampleBiological ActivityPotency vs. Parent Compound
2-ThiolMethylthio analogAntiviral (HSV-1 IC₅₀ = 5 µM)3× higher
4-AminoN-Acetylated analogReduced cytotoxicity50% lower
5-Aryl3-Nitrophenyl substitutionAntitubercular (MIC = 4 µg/mL)2× higher

[Sources: 4,5,6]

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., -NO₂ at 5-position): Enhance antimicrobial potency but increase toxicity .

  • Alkylthio vs. Arylthio: Methylthio derivatives show improved pharmacokinetics (t₁/₂ = 6.2 h vs. 3.5 h for arylthio) .

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